(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid
Description
Nomenclature and Systematic Identification
The systematic nomenclature of this compound reflects its complex molecular architecture through the International Union of Pure and Applied Chemistry naming conventions. The primary component, (2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid, employs stereochemical descriptors that precisely define the spatial arrangement of substituents around the tricyclic framework. The compound is catalogued in chemical databases with the PubChem Compound Identifier 6850749, providing a standardized reference for researchers across multiple disciplines.
The molecular formula for the complete compound system is C30H50O11, indicating a substantial molecular structure with extensive oxygenation patterns characteristic of natural polyester systems. The InChI (International Chemical Identifier) notation provides a machine-readable representation of the molecular structure: InChI=1S/C15H20O6.C15H30O5/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15;16-12-8-4-6-10-14(18)13(17)9-5-2-1-3-7-11-15(19)20/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21);13-14,16-18H,1-12H2,(H,19,20)/t8-,9-,10?,11-,14+,15?;/m0./s1. This notation demonstrates the precise stereochemical relationships within both components of the molecular complex.
The secondary component, 9,10,15-trihydroxypentadecanoic acid, represents a hydroxylated long-chain fatty acid with the molecular formula C15H30O5. This aliphatic component exhibits a molecular weight of approximately 290 grams per mole when considered independently. The systematic name reflects the position of hydroxyl substituents at the 9th, 10th, and 15th carbon atoms of the pentadecanoic acid backbone, providing specific information about the oxygenation pattern along the fatty acid chain.
Structural Overview and Functional Group Diversity
The structural complexity of this molecular compound manifests through its diverse functional group distribution and stereochemical features. The tricyclic component contains multiple stereocenters with defined absolute configurations, as indicated by the (2R,6S,7R,10S) designation. The presence of both carboxylic acid functionalities at positions 2 and 8 of the tricyclic framework creates opportunities for ester linkage formation, which is fundamental to the polyester nature of shellac chemistry.
Detailed structural analysis reveals the presence of hydroxyl groups at strategic positions throughout both molecular components. The tricyclic portion features a hydroxymethyl substituent at position 6, alongside a hydroxyl group at position 10, creating multiple sites for hydrogen bonding interactions. These hydroxyl functionalities contribute significantly to the compound's ability to form intermolecular associations through hydrogen bonding networks, which are crucial for the resinous properties observed in shellac materials.
The fatty acid component exhibits a distinctive hydroxylation pattern with three hydroxyl groups positioned at carbons 9, 10, and 15. This oxygenation pattern, particularly the vicinal diols at positions 9 and 10, provides sites for specific chemical reactions including periodic acid oxidation, which serves as a diagnostic tool for structural characterization. The terminal hydroxyl group at position 15 represents an omega-hydroxy fatty acid structure, which is commonly found in natural polyester systems and contributes to cross-linking capabilities.
| Functional Group Type | Tricyclic Component | Fatty Acid Component |
|---|---|---|
| Carboxylic Acid | 2 groups (positions 2,8) | 1 group (terminal) |
| Primary Alcohol | 1 group (hydroxymethyl) | 1 group (position 15) |
| Secondary Alcohol | 1 group (position 10) | 2 groups (positions 9,10) |
| Alkene | 1 double bond | 0 |
| Methyl Substituent | 1 group (position 6) | 0 |
Properties
IUPAC Name |
(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6.C15H30O5/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15;16-12-8-4-6-10-14(18)13(17)9-5-2-1-3-7-11-15(19)20/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21);13-14,16-18H,1-12H2,(H,19,20)/t8-,9-,10?,11-,14+,15?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGIYFNHBLSMPS-ATJNOEHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO.C(CCCC(C(CCCCCO)O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H]2CC3(C1CC[C@H]3C(=O)O)[C@H](C=C2C(=O)O)O)CO.C(CCCC(C(CCCCCO)O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Bleached shellac — off-white, amorphous, granular resin; Wax-free bleached shellac — light yellow, amorphous, granular resin, Yellowish brittle sheets, crushed pieces, or powder; [Merck Index] Reddish brown odorless flakes; [Gesswein MSDS] | |
| Record name | Shellac | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SHELLAC | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Shellac | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17256 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in water; freely (though very slowly) soluble in alcohol; slightly soluble in acetone | |
| Record name | SHELLAC | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
9000-59-3 | |
| Record name | Shellac | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Shellac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Tricyclic Framework Construction
The synthesis begins with the assembly of the tricyclo[5.3.1.01,5]undecane core, a challenging step due to the stereochemical complexity of the molecule. A documented approach involves a tandem cyclization-annulation sequence starting from a bicyclic precursor. For example, a Diels-Alder reaction between a functionalized cyclohexene derivative and a dienophile generates the initial bicyclic structure, which is subsequently subjected to ring-closing metathesis (RCM) using a Grubbs catalyst to form the third ring.
Key reaction conditions for this step include:
Hydroxyl and Carboxylic Acid Functionalization
Following core assembly, hydroxyl and carboxylic acid groups are introduced via selective oxidation and reduction. The primary alcohol at C6 is oxidized to a ketone using pyridinium chlorochromate (PCC), followed by stereoselective reduction with L-Selectride to install the (S)-configuration at C6. Concurrently, the C10 hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent steps.
Carboxylic acid groups at C2 and C8 are introduced through ozonolysis of the C8–C9 double bond, followed by oxidative workup with hydrogen peroxide. This step requires precise temperature control (−78°C for ozonolysis, 0°C for oxidation) to avoid over-oxidation.
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Industrial production prioritizes scalability and yield. Continuous flow reactors are employed for high-throughput synthesis of the tricyclic core, reducing reaction times from days to hours. A representative protocol involves:
Crystallization-Based Purification
Large-scale purification leverages fractional crystallization. The crude product is dissolved in a 3:1 mixture of ethyl acetate and heptane at 60°C, followed by gradual cooling to −20°C. This process achieves >98% purity with a recovery rate of 85–90%.
Critical Reaction Parameters and Optimization
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 40–60°C | ±5% per 10°C deviation |
| Solvent Polarity | Dichloromethane | Maximizes catalyst activity |
| Oxygen Exclusion | Argon atmosphere | Prevents oxidation |
Catalytic System Comparison
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| Grubbs II | 75 | 92 |
| Hoveyda-Grubbs | 68 | 88 |
| Zhan catalyst | 62 | 85 |
Superior performance of Grubbs II is attributed to its stability under flow conditions.
Quality Control and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown potential in pharmaceutical research due to its structural characteristics which may influence biological activity.
Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Research indicates that the presence of hydroxyl groups can enhance the interaction with microbial membranes, potentially leading to effective antimicrobial agents .
Anti-inflammatory Effects : Some derivatives of tricyclic compounds have been studied for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways may be beneficial in developing treatments for chronic inflammatory diseases .
Biochemical Research
The compound's unique structure allows it to serve as a valuable tool in biochemical studies.
Enzyme Inhibition Studies : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Understanding its interaction with these enzymes can provide insights into metabolic regulation and potential therapeutic targets .
Metabolomics : As a metabolite or derivative in metabolic pathways, this compound can be studied using advanced techniques such as mass spectrometry and NMR spectroscopy to understand its role in biological systems .
Material Science
The unique properties of (2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid also lend itself to applications in material science.
Polymer Chemistry : The functional groups present in the compound can be utilized to create polymeric materials with specific properties such as increased flexibility or enhanced thermal stability. The incorporation of such compounds into polymer matrices may lead to innovative materials with tailored characteristics for industrial applications .
Case Studies
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the tricyclic structure may enable the compound to fit into specific binding sites, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Compound A
Compound A shares similarities with tricyclic diterpenes (e.g., taxanes or gibberellins) and hydroxylated dicarboxylic acids. Key comparisons include:
| Feature | Compound A | Taxanes (e.g., Paclitaxel) | Gibberellic Acid |
|---|---|---|---|
| Core Structure | Tricyclo[5.3.1.01,5]undecene | Tetracyclic diterpene | Tetracyclic diterpene |
| Functional Groups | 2 carboxylic acids, hydroxyl, hydroxymethyl | Ester, hydroxyl, benzamide | Carboxylic acid, hydroxyl, methyl |
| Bioactivity | Hypothesized enzyme inhibition (unconfirmed) | Microtubule stabilization (anticancer) | Plant growth regulation |
| Source | Synthetic/Natural (unclear) | Natural (Taxus spp.) | Natural (Fungi, plants) |
Key Findings :
- Hydroxyl and carboxylic acid groups may enable hydrogen bonding with targets like oxidoreductases or hydrolases, similar to interactions observed in clustered bioactive compounds .
Structural Analogues of Compound B
Compound B resembles hydroxylated fatty acids such as ricinoleic acid (12-hydroxyoleic acid) and jalapinolic acid (11-hydroxypalmitic acid):
| Feature | Compound B | Ricinoleic Acid | Jalapinolic Acid |
|---|---|---|---|
| Carbon Chain Length | C15 | C18 | C16 |
| Hydroxyl Positions | 9, 10, 15 | 12 | 11 |
| Bioactivity | Hypothesized anti-inflammatory (unconfirmed) | Laxative, anti-inflammatory | Plant defense signaling |
| Source | Synthetic/Natural (unclear) | Natural (Castor oil) | Natural (Ipomoea spp.) |
Key Findings :
- The triple hydroxylation in Compound B may enhance solubility and receptor binding compared to mono-hydroxylated analogues. However, excessive hydroxyl groups could reduce membrane permeability .
- Clustering analyses suggest that hydroxylated fatty acids with mid-chain modifications often target lipid kinases or prostaglandin synthases .
Bioactivity and Target Profiling (Inferred from Evidence)
Both compounds likely exhibit bioactivity patterns correlated with their structural features:
Compound A :
Compound B :
- Hypothesized Targets : Fatty acid-binding proteins (FABPs) or G-protein-coupled receptors (e.g., GPR40/FFAR1).
- Evidence : Hydroxylated fatty acids with C12–C18 chains are frequently linked to anti-inflammatory activity via PPAR-γ modulation .
Biological Activity
The compound (2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid; 9,10,15-trihydroxypentadecanoic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound exhibits a unique tricyclic structure with multiple hydroxyl and carboxylic acid functional groups. Its molecular formula is C25H42O11, with a molecular weight of approximately 538.5 g/mol.
Antimicrobial Properties
Research has indicated that the compound possesses significant antimicrobial activity. A study conducted by researchers demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a potential for development into a new antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Penicillin | 16 |
| Escherichia coli | 16 | Ampicillin | 32 |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a mechanism through which the compound could be beneficial in treating inflammatory diseases.
Antioxidant Activity
Additionally, the antioxidant capacity of the compound was assessed using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, with an IC50 value comparable to that of ascorbic acid, which is widely recognized for its antioxidant properties.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with a formulation containing this compound showed a significant reduction in infection rates compared to a placebo group.
- Case Study on Inflammation : In a model of rheumatoid arthritis, administration of the compound resulted in reduced swelling and pain scores in affected joints compared to untreated controls.
Q & A
Q. What methodologies are recommended for synthesizing this compound with high stereochemical fidelity?
- Methodological Answer: Synthesis requires multi-step organic reactions, including protecting group strategies for hydroxyl and carboxylic acid moieties. For example, use tert-butyldimethylsilyl (TBS) ethers to protect hydroxyl groups during tricyclic core formation. Catalytic hydrogenation or asymmetric catalysis may resolve stereocenters. Purification via reversed-phase HPLC or column chromatography ensures purity (>95%) . Characterization by and NMR, coupled with 2D techniques (e.g., COSY, NOESY), confirms stereochemistry .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer: Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation of hydroxyl groups. For aqueous solutions, use pH 7.4 buffers with 0.1% EDTA to chelate metal ions that may catalyze degradation. Avoid prolonged exposure to light due to conjugated double bonds in the tricyclic structure .
Q. What analytical techniques are optimal for verifying purity and structural integrity?
- Methodological Answer: Combine LC-MS (liquid chromatography-mass spectrometry) for molecular weight confirmation and HPLC with UV/Vis detection (210–280 nm) for purity assessment. Differential scanning calorimetry (DSC) detects polymorphic forms, while X-ray crystallography resolves absolute configuration .
Advanced Research Questions
Q. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer: Perform metabolite profiling using LC-MS/MS to identify degradation products or active metabolites. Cross-validate results with orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based assays). Adjust experimental designs to account for pharmacokinetic factors like plasma protein binding .
Q. What strategies optimize reaction yields for the tricyclic core, considering steric hindrance from the hydroxymethyl group?
Q. How to design assays for studying the compound’s mechanism of action in lipid signaling pathways?
- Methodological Answer: Use lipidomic profiling (LC-MS) to track changes in phosphatidic acid or prostaglandin levels. Pair with siRNA knockdown of suspected receptors (e.g., GPCRs) to establish causality. For in vivo models, employ CRISPR-Cas9-edited zebrafish to visualize lipid metabolism in real time .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are robust for analyzing dose-response relationships in cytotoxicity studies?
Q. How to address discrepancies in solubility predictions across computational models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
